molecular formula C16H13F3N2O2 B4566038 N-[3-(acetylamino)phenyl]-3-(trifluoromethyl)benzamide

N-[3-(acetylamino)phenyl]-3-(trifluoromethyl)benzamide

Cat. No.: B4566038
M. Wt: 322.28 g/mol
InChI Key: ZMBRTCYCEGRNDT-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C16H13F3N2O2 and its molecular weight is 322.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.09291215 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Modulation of Histone Acetylation

N-[3-(acetylamino)phenyl]-3-(trifluoromethyl)benzamide, as part of the broader family of benzamide derivatives, has been explored for its potential in modulating histone acetylation. This process is crucial for regulating gene expression and has implications for cancer research. For example, CI-994, a related compound, exhibits antitumor activity as a histone deacetylase (HDAC) inhibitor, promoting histone hyperacetylation in colon carcinoma cells, indicating a mechanism through which such compounds may exert antitumor effects (Kraker et al., 2003).

Histone Deacetylase Inhibition

Further exploration into the benzamide class, including MGCD0103, has revealed selective inhibition of HDACs, critical in cancer cell proliferation and apoptosis. This selectivity towards HDACs 1-3 and 11 positions these compounds as promising anticancer agents, with MGCD0103 demonstrating significant antitumor activity in vivo and undergoing clinical trials (Zhou et al., 2008).

Anti-Acetylcholinesterase Activity

The synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, another class related to this compound, has shown promising anti-acetylcholinesterase (AChE) activity. These compounds demonstrate the potential for development as antidementia agents, indicating their therapeutic value beyond oncology (Sugimoto et al., 1990).

Synthesis and Characterization of Aromatic Polymers

Research has also extended into the synthesis of new aromatic polymers containing benzamide derivatives, showcasing applications in materials science. These polymers exhibit solubility in nonpolar solvents and stability at high temperatures, highlighting their potential for various industrial applications (Lin et al., 1990).

Catalysis and Synthesis of Benzamide Derivatives

The use of Keggin heteropolyacids as catalysts for synthesizing benzamide derivatives underlines the versatility of these compounds in organic synthesis and potential antibacterial and antifungal applications. This approach exemplifies the integration of benzamide derivatives in developing new chemical entities with potential biological activity (Ighilahriz-Boubchir et al., 2017).

Future Directions

The study of novel benzamide derivatives is an active area of research, particularly in the field of medicinal chemistry. Future research could explore the biological activity of this compound and its potential applications .

Properties

IUPAC Name

N-(3-acetamidophenyl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O2/c1-10(22)20-13-6-3-7-14(9-13)21-15(23)11-4-2-5-12(8-11)16(17,18)19/h2-9H,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBRTCYCEGRNDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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